(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Overview
Description
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is a heterocyclic compound with the molecular formula C6H7NO4S. It is characterized by a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms, and is substituted with a methyl group and two oxo groups. This compound is of significant interest due to its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and reduce environmental impact. Techniques such as catalytic regio- and stereoselective methodologies are utilized to produce high-purity compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions often employ reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Common substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with fewer oxo groups .
Scientific Research Applications
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its neuroprotective and antioxidant activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can influence its pharmacological properties .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Shares the thiazolidine ring but lacks the acetic acid moiety.
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen but without the oxo groups.
Thiadiazole: Contains a five-membered ring with sulfur and nitrogen, similar to thiazolidine but with different substitution patterns.
Uniqueness: (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-6(2-3(8)9)4(10)7-5(11)12-6/h2H2,1H3,(H,8,9)(H,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUMNMDBDCKMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)S1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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